Bezafibrate Methyl Ester
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Overview
Description
Bezafibrate Methyl Ester is a derivative of bezafibrate, a fibrate drug primarily used to lower lipid levels in the blood Bezafibrate itself is known for its ability to reduce low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol
Preparation Methods
Synthetic Routes and Reaction Conditions
Bezafibrate Methyl Ester can be synthesized through esterification reactions. One common method involves the reaction of bezafibrate with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reactants: Bezafibrate and methanol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Conditions: The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors equipped with heating and reflux systems.
Purification: The product is purified using techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Bezafibrate Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to bezafibrate and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing new functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: Bezafibrate and methanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with new functional groups on the aromatic ring.
Scientific Research Applications
Bezafibrate Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on lipid metabolism and potential therapeutic applications.
Medicine: Studied for its potential to treat hyperlipidemia and related cardiovascular conditions.
Industry: Used in the development of lipid-lowering drugs and formulations.
Mechanism of Action
Bezafibrate Methyl Ester exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism. The compound activates PPAR-alpha, leading to increased catabolism of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles, and enhanced production of high-density lipoprotein (HDL) particles. This results in improved lipid profiles and reduced risk of cardiovascular diseases.
Comparison with Similar Compounds
Bezafibrate Methyl Ester can be compared with other fibrate drugs such as:
Fenofibrate: Similar lipid-lowering effects but different pharmacokinetic properties.
Gemfibrozil: Another fibrate with a slightly different mechanism of action and side effect profile.
Clofibrate: An older fibrate with more pronounced side effects.
This compound is unique in its balanced effect on both LDL and HDL cholesterol levels, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,19(24)25-3)26-17-10-4-14(5-11-17)12-13-22-18(23)15-6-8-16(21)9-7-15/h4-11H,12-13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYYGGKDZBRIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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